molecular formula C11H14O3 B3268520 Butyl phenyl carbonate CAS No. 4824-76-4

Butyl phenyl carbonate

Cat. No.: B3268520
CAS No.: 4824-76-4
M. Wt: 194.23 g/mol
InChI Key: CMIUEWSUNAYXCG-UHFFFAOYSA-N
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Description

Butyl phenyl carbonate, also known as tert-Butyl phenyl carbonate, is an organic compound with the molecular formula C11H14O3. It is a carbonate ester derived from phenol and tert-butyl alcohol. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl phenyl carbonate can be synthesized through the reaction of phenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired carbonate ester .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Butyl phenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of butyl phenyl carbonate involves its ability to act as a protecting group for amines. The carbonate ester reacts with amines to form carbamates, which are stable under various reaction conditions. This stability allows for selective reactions to occur without interference from the protected amine group .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phenyl carbonate
  • Methyl phenyl carbonate
  • Diphenyl carbonate

Uniqueness

Butyl phenyl carbonate is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the resulting carbamate. This makes it particularly useful in reactions where selective protection of amines is required. Compared to ethyl or methyl phenyl carbonate, the tert-butyl group offers greater protection and stability .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial processes. Its unique properties and reactivity make it an essential reagent in various chemical reactions and research applications.

Properties

IUPAC Name

butyl phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-9-13-11(12)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIUEWSUNAYXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880906
Record name carbonic acid, butyl phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4824-76-4
Record name Carbonic acid, butyl phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4824-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name carbonic acid, butyl phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1795 g of the top section liquid obtained above containing 862 g of dibutyl carbonate, 932 g of phenol and 1 g of butyl carbamate and 16.8 g of titanium tetrabutoxide were charged into a round bottom flask of capacity 5 L in which a distillation column made from glass provided with a vacuum jacket (filled Sulzer Labopacking, inner diameter 50mmφ, height of filling portion 1100 mm) was connected to an upper portion thereof. The contents in the flask were heated with a mantle heater while stirring at 300 rpm with a mechanical stirrer. When the bottom section temperature became 191° C., reflux was started. All reflux was performed for 10 minutes after starting of reflux and then distillation-out was started in a reflux ratio of 30. The starting time of distillation-out was regarded as starting of the reaction. The yield (mol %) of butyl phenyl carbonate based on charged dibutyl carbonate was analyzed by gas chromatography. The yield was 12.3% in the reaction for 30 min., 18.6% in the reaction for 60 min., 22.5% in the reaction for 90 min., 27.4% in the reaction for 120 min., and 30.0% in the reaction for 150 min. The amount of distilled-out liquid was 131 g and the distilled-out liquid contained 128 g of butanol and 3 g of phenol. The bottom section temperature was 192° C. at the starting time of distillation-out and 197° C. after 150 minutes of starting of the reaction.
Quantity
862 g
Type
reactant
Reaction Step One
Quantity
932 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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